ethyl 4-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}piperidine-1-carboxylate
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Overview
Description
ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a brominated indole moiety, which is often associated with enhanced biological activity.
Preparation Methods
The synthesis of ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with a propanamide derivative to form the intermediate product. This intermediate is subsequently coupled with piperidine-1-carboxylate under specific reaction conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom may enhance the compound’s ability to interact with these targets, leading to its observed biological effects.
Comparison with Similar Compounds
ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole derivatives: Known for their antiviral and anticancer properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial activities. The uniqueness of ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE lies in its specific structure, which combines the brominated indole moiety with a piperidine-1-carboxylate group, potentially leading to distinct biological activities.
Properties
Molecular Formula |
C19H24BrN3O3 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
ethyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24BrN3O3/c1-2-26-19(25)23-10-6-16(7-11-23)21-18(24)8-12-22-9-5-14-13-15(20)3-4-17(14)22/h3-5,9,13,16H,2,6-8,10-12H2,1H3,(H,21,24) |
InChI Key |
DYYNVBVOTYVYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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